molecular formula C6H5N3O3S B3021891 1H-Benzotriazole-4-sulfonic acid CAS No. 26725-50-8

1H-Benzotriazole-4-sulfonic acid

Cat. No.: B3021891
CAS No.: 26725-50-8
M. Wt: 199.19 g/mol
InChI Key: WVKWKEWFTVEVCF-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Benzotriazoles and Sulfonated Heterocycles

Benzotriazoles are a class of heterocyclic compounds characterized by a fused benzene (B151609) and triazole ring system. This core structure is known for its chemical stability and its ability to interact with various molecules, making benzotriazole (B28993) and its derivatives useful in diverse applications. gsconlinepress.comnih.gov For instance, the parent compound, 1H-benzotriazole, is widely recognized as a corrosion inhibitor, particularly for copper and its alloys, by forming a protective layer on the metal surface. gsconlinepress.comwikipedia.org The benzotriazole moiety also serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. gsconlinepress.comnih.govijpsr.com

The introduction of a sulfonic acid group (-SO₃H) into an organic molecule, a process known as sulfonation, dramatically alters its properties. numberanalytics.com Sulfonation increases the polarity and water solubility of the parent compound. The sulfonic acid group is a strong acid, which can influence the reactivity and catalytic activity of the molecule. numberanalytics.com In the context of heterocyclic chemistry, sulfonated heterocycles are explored for their potential in areas such as dye synthesis, pharmaceuticals, and material science due to these modified characteristics. numberanalytics.com

1H-Benzotriazole-4-sulfonic acid, therefore, represents a strategic combination of these two chemical entities. It retains the fundamental benzotriazole core while benefiting from the enhanced water solubility and reactivity conferred by the sulfonic acid group. This dual functionality is a key driver of its utility in academic research.

Distinctive Chemical Features and Their Implications for Research Applications

The chemical structure of this compound gives rise to several notable features that are actively explored in research:

Enhanced Water Solubility: Unlike the parent 1H-benzotriazole, which has limited water solubility, the presence of the sulfonic acid group makes this compound highly soluble in aqueous solutions. chemimpex.com This property is crucial for its application in aqueous environments, such as in corrosion inhibition formulations for industrial water systems and as a reagent in aqueous-phase chemical reactions. chemimpex.com

Corrosion Inhibition: Leveraging the inherent properties of the benzotriazole ring, the sulfonated derivative is an effective corrosion inhibitor for metals. chemimpex.com Its high solubility allows for its seamless integration into various formulations, providing a cost-effective solution for protecting metals in industrial settings like oil and gas pipelines. chemimpex.com

UV Stabilization: this compound serves as a photostabilizer, protecting materials like plastics and coatings from degradation caused by ultraviolet (UV) radiation. chemimpex.com This is particularly valuable in industries where material durability under sun exposure is critical. chemimpex.com

Reagent in Chemical Synthesis: The compound is utilized as a reactant in organic synthesis. It can serve as a precursor for creating a variety of other benzotriazole derivatives with specific chemical properties. scbt.com Its reactivity also makes it useful in the synthesis of pharmaceutical intermediates and other complex organic molecules. chemimpex.com

Coordination Chemistry: The nitrogen atoms in the triazole ring and the oxygen atoms of the sulfonic acid group can act as ligands, allowing the molecule to form complexes with metal ions. scbt.com This has led to its use in creating specific copper complexes and in analytical chemistry for the detection of metals. chemimpex.comscbt.com

Historical Development and Emerging Research Significance of this compound

The study of benzotriazole and its derivatives dates back to the late 19th century, with initial applications focused on its role as a corrosion inhibitor and a restrainer in photographic emulsions. gsconlinepress.com The development of sulfonation as a key industrial process in the early 19th century paved the way for the modification of aromatic compounds to enhance their properties. numberanalytics.com

While specific historical details on the first synthesis of this compound are not extensively documented in the provided results, the broader history of benzotriazoles and sulfonation suggests its development was a logical progression to create a water-soluble version of the highly effective benzotriazole core. The commercial production of benzotriazoles began in the late 1950s. researchgate.net

In recent years, there has been growing research interest in benzotriazoles as a class of "emerging contaminants" due to their widespread use and persistence in the environment. researchgate.nettdx.catnih.gov This has spurred research into their environmental fate and degradation pathways. The unique properties of this compound, particularly its high water solubility, make it a compound of interest in such environmental studies.

The emerging significance of this compound in research is tied to its versatility. Current research continues to explore its applications in:

Advanced Materials: Its role in creating new materials, such as nanocomposites and supramolecular complexes, is an active area of investigation.

Pharmaceutical Synthesis: It is being utilized in the synthesis of pharmaceutical intermediates, contributing to the development of new therapeutic agents. chemimpex.com

Analytical Chemistry: Its function as a reagent for detecting metals and other compounds remains valuable for environmental monitoring and quality control. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-benzotriazole-4-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5N3O3S/c10-13(11,12)5-3-1-2-4-6(5)8-9-7-4/h1-3H,(H,7,8,9)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKWKEWFTVEVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70915379
Record name 1H-Benzotriazole-7-sulfonic acid
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Molecular Weight

199.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94667-47-7, 26725-50-8
Record name 1H-Benzotriazole-7-sulfonic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70915379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-benzotriazolesulphonic acid
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Record name 1H-Benzotriazole-4-sulfonic acid
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Synthetic Methodologies and Chemical Transformations of 1h Benzotriazole 4 Sulfonic Acid

Established Synthetic Pathways for 1H-Benzotriazole-4-sulfonic Acid

The synthesis of this compound is primarily achieved through two main routes: direct sulfonation of 1H-benzotriazole and multi-step pathways that incorporate diazotization. The selection of a specific method often depends on the desired purity, yield, and the scale of production.

Direct Sulfonation Reactions for Targeted Functionalization

Direct sulfonation is a common and straightforward method for introducing a sulfonic acid group onto the benzotriazole (B28993) ring. This electrophilic aromatic substitution reaction typically involves treating 1H-benzotriazole with a sulfonating agent.

Common sulfonating agents include concentrated sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and chlorosulfonic acid. The reaction with concentrated nitric acid and sulfuric acid at room temperature can also lead to nitration, yielding 4-nitro-1H-benzotriazole. chemicalbook.comatamanchemicals.com

The position of sulfonation is influenced by the reaction conditions. To selectively obtain this compound, controlling the temperature is crucial.

An alternative method involves the use of sulfuryl chloride (SO₂Cl₂) in tetrahydrofuran (B95107) (THF), which can offer higher yields and milder reaction conditions compared to chlorosulfonic acid.

Multistep Synthetic Routes Incorporating Diazotization Processes

Multistep syntheses provide an alternative approach, particularly when specific isomers are desired or when direct sulfonation is not feasible. A key step in these routes is the diazotization of an amino-substituted precursor.

One such pathway begins with the diazotization of o-phenylenediamine (B120857) using sodium nitrite (B80452) in acetic acid, which leads to the formation of the benzotriazole ring. wikipedia.orgchemicalbook.comnih.gov Subsequent sulfonation of the formed 1H-benzotriazole yields the target compound. Another approach involves the diazotization of an appropriate aminobenzene sulfonic acid, followed by cyclization to form the benzotriazole ring. A one-pot diazotization-intramolecular cyclization process has been developed for the synthesis of 1H-benzotriazoles. gla.ac.uk

These multistep methods, while potentially more complex, allow for greater control over the final product's structure. For instance, the synthesis can start from m-(chlorosulfonyl)benzoyl chloride, which is then reacted with various nucleophiles to introduce the desired functionalities before the formation of the triazole ring. researchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing reaction parameters is critical for maximizing the yield and selectivity of this compound synthesis. Key parameters that are often adjusted include temperature, reaction time, and the choice of solvent and catalyst.

For direct sulfonation, the temperature is a significant factor in determining the position of the sulfonic acid group. For instance, sulfonation of benzotriazole with chlorosulfonic acid is typically carried out at temperatures between 80-120°C.

In diazotization-based routes, the pH and temperature of the reaction mixture are crucial for the stability of the diazonium salt intermediate. The use of a Design of Experiments (DoE) approach can be employed for a comprehensive exploration of critical process parameters to enhance reaction outcomes. researchgate.net The choice of solvent can also influence the reaction; for example, using tetrahydrofuran (THF) with sulfuryl chloride can lead to higher yields due to the stabilization of intermediate sulfonic acid derivatives.

ParameterInfluence on SynthesisTypical Range/Conditions
Temperature Affects reaction rate and regioselectivity of sulfonation.80–120°C for sulfonation with chlorosulfonic acid.
Reaction Time Determines the extent of reaction completion.Varies depending on the specific method and reagents.
Solvent Can influence solubility of reactants and stabilize intermediates.Tetrahydrofuran (THF) can improve yields in certain sulfonation reactions.
pH Critical for the stability of diazonium salts in diazotization routes.pH 4–6 for azo coupling reactions.
Catalyst Can enhance reaction rates and selectivity.Not always required for direct sulfonation.

Derivatization Strategies and Preparation of Analogues

The chemical versatility of this compound allows for a wide range of derivatization strategies, enabling the synthesis of a diverse library of analogues with tailored properties. These modifications can be targeted at the sulfonic acid group, the benzene (B151609) ring, or the triazole ring.

Functionalization at the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) is a key site for derivatization. It can be converted into other functional groups, such as sulfonyl chlorides, sulfonamides, and sulfonate esters, which serve as important intermediates in organic synthesis.

Sulfonyl Chloride Formation: The sulfonic acid can be converted to a sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride or phosphorus pentachloride. This reactive intermediate is a precursor for many other derivatives. For example, 1H-Benzotriazole-6-sulfonyl chloride can be hydrolyzed to form 1H-benzotriazole-6-sulfonic acid. smolecule.com

Sulfonamide Synthesis: Sulfonyl chlorides readily react with primary and secondary amines to form sulfonamides. researchgate.net This reaction is a cornerstone in medicinal chemistry for the synthesis of compounds with a wide range of biological activities.

Sulfonate Ester Formation: The reaction of sulfonyl chlorides with alcohols yields sulfonate esters. smolecule.com These esters can be used as leaving groups in nucleophilic substitution reactions or as protecting groups.

DerivativeSynthetic PrecursorKey Reagents
Sulfonyl ChlorideThis compoundThionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅)
Sulfonamide1H-Benzotriazole-4-sulfonyl chloridePrimary or secondary amines
Sulfonate Ester1H-Benzotriazole-4-sulfonyl chlorideAlcohols

Substitutions on the Benzene and Triazole Rings

Modifications to the benzene and triazole rings of this compound can significantly alter its chemical and physical properties.

Benzene Ring Substitutions: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring. For example, nitration with a mixture of nitric acid and sulfuric acid introduces a nitro group, primarily at the 4-position of 1H-benzotriazole. chemicalbook.comatamanchemicals.com Halogenation can also be achieved using appropriate reagents.

Triazole Ring Substitutions: The nitrogen atoms of the triazole ring can undergo N-alkylation and N-amination. atamanchemicals.comwikipedia.org Alkylation with alkyl halides typically yields a mixture of 1-alkyl and 2-alkyl derivatives. chemicalbook.com N-amination can be achieved using hydroxylamine-O-sulfonic acid. chemicalbook.comatamanchemicals.comwikipedia.org The triazole ring can also be functionalized through reactions with organometallic reagents. researchgate.net

These derivatization strategies provide a powerful toolkit for chemists to fine-tune the properties of this compound and its analogues for various applications.

Synthesis of N-Alkylated and N-Acylated Benzotriazole-4-sulfonic Acid Derivatives

The nitrogen atoms within the triazole ring of this compound are key sites for synthetic modification, allowing for the introduction of alkyl and acyl groups. These modifications can significantly alter the compound's physical and chemical properties.

N-Alkylation: The N-alkylation of benzotriazoles is a well-established transformation. For the sulfonated analogue, this typically involves reacting the parent compound with an alkylating agent, such as an alkyl halide, in the presence of a base. guidechem.comijariie.com The base, often sodium hydroxide (B78521) or potassium carbonate, deprotonates the acidic N-H proton of the triazole ring, forming a benzotriazolide anion that then acts as a nucleophile. guidechem.comnih.gov This reaction can lead to a mixture of N1- and N2-alkylated isomers. guidechem.com The choice of solvent and reaction conditions, such as temperature, can influence the ratio of these isomers. google.com For instance, microwave-assisted synthesis has been shown to be an efficient method for the N-alkylation of benzotriazole, often resulting in good yields in a shorter reaction time compared to conventional heating. nih.gov

N-Acylation: N-acylation introduces an acyl group (R-C=O) onto a triazole nitrogen. This is commonly achieved by reacting the benzotriazole with an acyl chloride or an acid anhydride (B1165640). atamanchemicals.com A library of N-benzenesulfonyl derivatives, a specific type of N-acylation, has been synthesized by reacting benzotriazole with various substituted benzenesulfonyl chlorides. conicet.gov.ar Another effective method for N-acylation involves the activation of carboxylic acids using p-toluenesulfonyl chloride in the presence of a base like triethylamine; the resulting mixed anhydride then reacts with benzotriazole to yield the N-acylbenzotriazole. researchgate.net

The table below summarizes representative examples of these synthetic transformations on the core benzotriazole structure, which are analogous to the reactions of its sulfonated derivative.

Transformation TypeReagentsConditionsProduct TypeReference
N-AlkylationAlkyl Halide, NaOH or NaOEtConventional Heating1-Alkylbenzotriazole (major) and 2-Alkylbenzotriazole (minor) guidechem.com
N-AlkylationAlkyl Halide, K₂CO₃Microwave Irradiation, DMFN-Alkylated Benzotriazole Derivatives nih.gov
N-AcylationAcid Chloride or Acid AnhydrideStandard organic synthesis conditions1-Acylbenzotriazoles atamanchemicals.com
N-SulfonylationSubstituted Benzenesulfonyl ChlorideSolvent/BaseN-Benzenesulfonylbenzotriazoles conicet.gov.ar
N-AcylationCarboxylic Acid, p-Toluenesulfonyl Chloride, TriethylamineDMAP (catalyst)N-Acylbenzotriazoles researchgate.net

Fundamental Chemical Reactivity and Transformation Analysis

The reactivity of this compound is governed by the interplay between the aromatic benzotriazole core and the strongly electron-withdrawing and water-solubilizing sulfonic acid group.

This compound can undergo oxidation at several sites. The benzotriazole ring system can be degraded through advanced oxidation processes (AOPs), which employ highly reactive species like hydroxyl radicals (•OH). researchgate.netnih.gov These processes can lead to the hydroxylation of the benzene ring and eventual ring cleavage, forming smaller organic molecules like 1,2,3-triazole-4,5-dicarboxylic acid. nih.gov The initial steps often involve the addition of •OH to the benzene ring, forming hydroxylated intermediates. nih.gov Common laboratory oxidizing agents such as hydrogen peroxide and potassium permanganate (B83412) can also be used to induce oxidation, potentially leading to sulfonic acid derivatives depending on the conditions.

The reduction of this compound can target either the sulfonic acid group or the triazole ring. The sulfonic acid group can be converted to other functional groups through the use of strong reducing agents. For instance, reduction of related nitro-substituted compounds is a classic transformation, often employing reagents like iron in acidic media (Bechamps reduction), tin(II) chloride, or catalytic hydrogenation with Raney nickel or palladium on carbon. google.com These methods could potentially be adapted to reduce other functionalities on the benzotriazole ring system.

Nucleophilic Substitution: The sulfonic acid group (-SO₃H) on an aromatic ring can act as a leaving group in a reaction known as ipso-nucleophilic substitution. researchgate.net This reaction is particularly feasible when the benzene ring is sufficiently electron-deficient, for example, through the presence of other electron-withdrawing groups like a nitro group. researchgate.net In such cases, a strong nucleophile can displace the sulfonate group to form a new carbon-nucleophile bond. researchgate.net The triazole ring itself is generally π-deficient, making it susceptible to nucleophilic attack under certain conditions, although substitution on the benzene ring is more common. nih.gov

Electrophilic Substitution: Electrophilic aromatic substitution on the benzotriazole ring system typically occurs at the 4- and 7-positions of the benzene ring. guidechem.comchemicalbook.com In this compound, the 4-position is already substituted. The sulfonic acid group is a deactivating, meta-directing group, while the fused triazole ring system also influences the regioselectivity. Nitration of 1H-benzotriazole with a mixture of concentrated nitric and sulfuric acids yields 4-nitro-1H-benzotriazole, demonstrating the reactivity of the 4-position. guidechem.comchemicalbook.com For the 4-sulfonated derivative, electrophilic attack would be directed to other available positions on the benzene ring, influenced by the combined directing effects of the triazole and sulfonate moieties.

The chemical nature of this compound is inherently linked to acid-base chemistry. The sulfonic acid group is strongly acidic, while the nitrogen atoms of the triazole ring are weakly basic (pKa of the conjugate acid < 0). atamanchemicals.comwikipedia.org Acid catalysis can play a role in reactions involving this compound. For example, benzotriazole reacts with diarylmethanols in the presence of an acid catalyst like 4-toluenesulfonic acid to yield N-substituted products. atamanchemicals.com Furthermore, benzotriazole-based reagents can themselves act as catalysts. In one instance, a uronium salt derived from benzotriazole, TBTU, catalyzes the synthesis of sulfonic acid oxime esters from sulfonic acids and oximes under mild conditions. scientific.net Hydrolysis of the sulfonic acid group to yield a hydroxyl group can also occur, typically under forcing conditions with strong alkalis, but acid-catalyzed hydrolysis may also be a possible, albeit less common, transformation pathway. smolecule.com

Coordination Chemistry of 1h Benzotriazole 4 Sulfonic Acid

Ligand Characteristics and Coordination Modes

The coordination behavior of 1H-Benzotriazole-4-sulfonic acid is significantly influenced by its distinct functional groups: the triazole ring and the sulfonic acid moiety. These groups provide multiple potential donor atoms, leading to a variety of coordination possibilities with metal ions.

For instance, in a cadmium complex, this compound demonstrates this bidentate behavior, contributing to a distorted octahedral geometry around the cadmium ion. iucr.org The coordination is further stabilized by intramolecular and intermolecular hydrogen bonds. iucr.org

The presence of the sulfonic acid group at the 4-position of the benzotriazole (B28993) ring introduces a significant difference in its coordination chemistry compared to its non-sulfonated counterpart, 1H-benzotriazole.

1H-Benzotriazole: This simpler molecule typically coordinates to metal ions only through its nitrogen atoms. Its primary role in coordination chemistry has been as a monodentate or bridging ligand, utilizing the lone pair of electrons on the nitrogen atoms. atamanchemicals.com

This compound: The addition of the sulfonate group provides an additional coordination site through its oxygen atoms. This allows for the bidentate chelation described above, a mode not possible for the non-sulfonated version. This enhanced coordination ability makes the sulfonated derivative a more versatile ligand for the construction of complex coordination polymers and supramolecular assemblies. Furthermore, the sulfonic acid group increases the compound's polarity and solubility in water, facilitating its use in aqueous synthetic conditions.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound often involves hydrothermal methods. In a typical procedure, the ligand is reacted with a metal salt, and sometimes an auxiliary ligand, in an aqueous solution under elevated temperature and pressure. nih.gov

A key feature of the coordination chemistry of this compound is its ability to form extensive supramolecular architectures. sigmaaldrich.com These structures are built up from the primary coordination of the ligand to the metal centers and are further organized in space through non-covalent interactions, most notably hydrogen bonding.

Similarly, in a copper(II) complex with 1,10-phenanthroline (B135089) as a co-ligand, this compound participates in the formation of a supramolecular complex. sigmaaldrich.comsmolecule.com

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structures of coordination compounds containing this compound. These studies provide detailed information on bond lengths, bond angles, coordination geometries, and the nature of intermolecular interactions.

A crystallographic study of bis(1H-benzotriazole-4-sulfonato-κ²N³,O)(2,2'-bipyridyl-κ²N,N')cadmium revealed a distorted CdN₄O₂ octahedral geometry. iucr.org The cadmium ion is coordinated to two nitrogen atoms from two different benzotriazole-4-sulfonate anions, two nitrogen atoms from the 2,2'-bipyridyl molecule, and two oxygen atoms from the sulfonate groups of the two benzotriazole-4-sulfonate anions. iucr.orgnih.gov The study also provided precise measurements of the hydrogen bond geometries that stabilize the crystal structure. nih.gov

Table 1: Crystallographic Data for a Cadmium Complex with this compound

ParameterValue
Chemical Formula[Cd(C₆H₄N₃O₃S)₂(C₁₀H₈N₂)]
Molecular Weight664.95 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)8.148 (4)
b (Å)17.207 (7)
c (Å)17.720 (8)
β (°)103.29 (1)
Volume (ų)2417.8 (19)
Z4
Data from Zhu & Cheng (2011) nih.gov

Investigation of Metal-Ligand Interactions and Stability Constants

The interaction between this compound and metal ions in solution is a critical aspect of its coordination chemistry. Studies have focused on quantifying the stability of the formed complexes.

Research has demonstrated the formation of stable complexes with copper ions, and the stability constants for these interactions have been measured. smolecule.com The mechanism of interaction often involves the ligand forming protective layers on metal surfaces, which is also the basis for its application as a corrosion inhibitor. smolecule.com The sulfonic acid group enhances the compound's reactivity and its ability to participate in these binding processes.

Applications of 1h Benzotriazole 4 Sulfonic Acid in Advanced Materials and Catalysis Research

Contributions to Material Science Research

The dual functionality of 1H-Benzotriazole-4-sulfonic acid, offering both corrosion inhibition and UV stabilization, makes it a valuable compound in material science. chemimpex.com Its high water solubility, a result of the strong sulfonic acid group, enhances its effectiveness in various formulations and allows for seamless integration into many industrial processes. chemimpex.com

Fundamental Mechanisms of Corrosion Inhibition on Metal Surfaces

This compound is an effective corrosion inhibitor, particularly for copper and its alloys. irowater.com The mechanism of protection involves the formation of a complex and robust protective film on the metal surface. This film is created through the interaction of the benzotriazole (B28993) molecule with the metal ions.

The nitrogen atoms in the triazole ring of the benzotriazole molecule form covalent and coordination bonds with copper ions on the metal surface. irowater.com This interaction results in the formation of a polymeric, passive layer that adheres strongly to the metal. This protective film acts as a barrier, effectively isolating the metal from the corrosive environment and preventing the electrochemical reactions that lead to corrosion. irowater.com The presence of the sulfonic acid group enhances the solubility of the inhibitor, allowing it to be effective in aqueous environments. chemimpex.com

Studies have demonstrated that benzotriazole-based inhibitors can act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. grafiati.com This dual action provides comprehensive protection against metal degradation. The effectiveness of the inhibition is often dependent on the concentration of the inhibitor, with higher concentrations leading to the formation of a more complete and protective surface film. grafiati.com

Incorporation into Polymer Systems for Enhanced Properties

The integration of this compound into polymer systems is an area of active research aimed at enhancing the durability and performance of these materials. Its utility stems from its ability to act as both a corrosion inhibitor and a UV stabilizer. chemimpex.com

In the context of polymer coatings, this compound can be incorporated to protect underlying metal substrates from corrosion. For instance, it has been used in the preparation of polystyrene nanosphere-templated cerium molybdate (B1676688) nanocontainers that are loaded with corrosion inhibitors. sigmaaldrich.comsigmaaldrich.com These nanocontainers can be dispersed within a polymer matrix, providing a "smart" corrosion protection system where the inhibitor is released in response to corrosive stimuli.

The sulfonic acid group imparts increased polarity and water solubility compared to its non-sulfonated counterparts, which can be advantageous for creating stable dispersions within certain polymer systems. This compatibility allows for its use in a variety of applications, including in the automotive, aerospace, and manufacturing sectors where material longevity is critical. chemimpex.com

Photostabilization Research in Coatings and Plastics

This compound and its derivatives are investigated for their role as UV absorbers and photostabilizers in coatings and plastics. chemimpex.comnih.gov The benzotriazole moiety is known for its ability to absorb harmful ultraviolet radiation and dissipate it as harmless thermal energy, thus protecting the polymer matrix from degradation. chemimpex.com

The fundamental mechanism of photostabilization in many benzotriazole-based UV absorbers involves an efficient excited-state intramolecular proton transfer (ESIPT). paint.org This rapid process allows the molecule to return to its ground state quickly without undergoing photochemical reactions that could lead to degradation of the host material. paint.org

Research has shown that modifying the benzotriazole ring with electron-withdrawing groups can surprisingly enhance the photostability of these UV absorbers. paint.org While 1H-Benzotriazole itself is a building block for UV stabilizers, the introduction of a sulfonic acid group can influence its properties and applications in photostabilization. nih.gov The use of such compounds is crucial in industries like automotive and construction, where materials are frequently exposed to sunlight and require long-term durability. chemimpex.com

Catalytic Roles in Organic Synthesis

The chemical structure of this compound also lends itself to applications in catalysis, particularly in the realm of organic synthesis.

Exploration as a Brønsted Acid Catalyst in Esterification and Other Reactions

The sulfonic acid group (-SO₃H) attached to the benzotriazole ring is a strong Brønsted acid. This acidity allows this compound to act as a catalyst in various acid-catalyzed reactions. One notable example is its use in esterification reactions.

In a representative esterification, such as the reaction between acetic acid and ethanol (B145695) to produce ethyl acetate (B1210297), this compound can achieve high yields. The sulfonic acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. This catalytic activity is a key area of exploration for developing more efficient and environmentally benign synthetic methods. Chiral sulfonic acids are also being developed for stereoselective organic synthesis. nih.gov

Development of Heterogeneous Catalysis Systems through Immobilization Techniques

To enhance the reusability and simplify the separation of the catalyst from the reaction mixture, researchers are exploring the immobilization of this compound onto solid supports. This creates a heterogeneous catalyst system, which is highly desirable for industrial processes.

One method involves immobilizing the compound on silica (B1680970) gel. The interaction between the sulfonate group of the catalyst and the silanol (B1196071) groups on the surface of the silica gel facilitates this immobilization. Such heterogeneous catalysts have demonstrated the potential for reuse over multiple reaction cycles with only a minor loss of activity, showcasing their robustness and cost-effectiveness. The development of these immobilized systems is a significant step towards more sustainable chemical manufacturing.

Utility as a Reagent or Activating Agent in Complex Organic Transformations

This compound (BT4SA) serves as a versatile compound in synthetic organic chemistry, primarily functioning as a key intermediate or a Brønsted acid catalyst rather than a direct activating agent in its own right for complex bond formations. Its utility stems from the dual functionality of the stable benzotriazole ring and the highly acidic sulfonic acid group.

Precursor for Peptide Coupling Additives

A significant application of this compound in the field of complex organic transformations is its role as a precursor for the synthesis of 4-hydroxy-benzotriazole (HOBt). sigmaaldrich.com Through hydrolysis with a strong alkali, BT4SA is efficiently converted to HOBt. sigmaaldrich.com

HOBt is a widely employed additive in peptide synthesis, a cornerstone of bioorganic chemistry and pharmaceutical development. nih.govnih.gov It is used in conjunction with coupling reagents such as 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) or HBTU. nih.govnih.gov In these applications, HOBt plays a crucial role in:

Minimizing the racemization of amino acids during the activation process. nih.gov

Enhancing the efficiency and speed of peptide bond formation. nih.gov

The transformation of BT4SA into HOBt underscores its indirect but critical contribution to the sophisticated and repetitive process of solid-phase peptide synthesis, which involves numerous complex acylation reactions.

Brønsted Acid Catalysis

The presence of the sulfonic acid moiety (-SO₃H) imparts strong Brønsted acid characteristics to the molecule. This allows this compound to function as an effective acid catalyst in various organic reactions. Its high water solubility, a result of the polar sulfonic acid group, also makes it a candidate for use in aqueous reaction media. chemimpex.com

A clear example of its catalytic activity is in esterification reactions. Research has shown its effectiveness in catalyzing the formation of ethyl acetate from ethanol and acetic acid. While a fundamental transformation, this demonstrates its potential to facilitate other acid-catalyzed reactions, such as hydration, dehydration, and condensation reactions, which are integral steps in the synthesis of more complex molecular architectures.

Mechanistic and Theoretical Investigations of 1h Benzotriazole 4 Sulfonic Acid

Elucidation of Reaction Mechanisms in Diverse Chemical Environments

The reactivity of 1H-Benzotriazole-4-sulfonic acid is characterized by the interplay of its benzotriazole (B28993) core and the appended sulfonic acid group. This duality governs its interactions in both biological systems and synthetic chemical processes.

While direct enzymatic studies on this compound are not extensively documented, insights can be drawn from related sulfonated aromatic compounds. For instance, the biodegradation of benzothiazole-2-sulfonate by Rhodococcus erythropolis has been shown to proceed via initial transformation into 2-hydroxybenzothiazole (B105590). nih.gov This suggests a potential enzymatic pathway for this compound could involve desulfonation as a key step. The sulfonic acid group, enhancing water solubility, likely facilitates transport to microbial enzyme systems. nih.gov

The parent compound, benzotriazole, is known to deactivate cytochrome P450 enzymes, which are responsible for hydroxylating aromatic rings. chemimpex.com This interaction is a critical aspect of its biological activity and persistence. For this compound, the presence of the electron-withdrawing sulfonic acid group may modulate this interaction, although specific inhibitory mechanisms against particular enzymes have yet to be fully elucidated. The compound's ability to interact with various biological molecules is attributed in part to the reactivity of the sulfonic acid group, which can participate in various biochemical processes. nih.gov

The benzotriazole group is a well-established synthetic auxiliary in organic chemistry. lupinepublishers.comrsc.org It can be readily introduced into molecules and subsequently function as a good leaving group, facilitating a variety of chemical transformations including acylation, aroylation, and substitution reactions. lupinepublishers.comnih.gov The versatility of benzotriazole stems from its unique acid-base properties and its ability to act as both an electron-donating and electron-attracting moiety. nih.gov

The introduction of a sulfonic acid group at the 4-position of the benzotriazole ring in this compound significantly influences its properties as a synthetic auxiliary. The strong electron-withdrawing nature of the sulfonate group can enhance the leaving group ability of the benzotriazole moiety. Researchers leverage the unique chemical structure of this compound for the synthesis of other compounds, contributing to advancements in organic chemistry and materials science. chemimpex.com For example, it serves as a precursor for the preparation of 4-hydroxy-benzotriazole through hydrolysis with a strong alkali. acs.org

The increased water solubility imparted by the sulfonic acid group also opens up possibilities for its use in aqueous reaction media, aligning with the principles of green chemistry. chemimpex.com

Computational Chemistry and Advanced Theoretical Modeling

Computational studies provide valuable theoretical underpinnings for understanding the structure, reactivity, and degradation of this compound.

Frontier molecular orbital theory is a powerful tool for predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electron-donating and electron-accepting capabilities, respectively. The energy gap between the HOMO and LUMO (Eg) is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com

Below is a table of representative HOMO/LUMO energy levels for related benzotriazole compounds, calculated using Time-Dependent Density Functional Theory (TD-DFT).

Chemical StructureHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)
Benzotriazole-based oligomer 1-5.094-1.9033.192
Benzotriazole-based oligomer 2-4.672-2.2332.439
Benzotriazole-based oligomer 3-4.544-2.3612.183
All-fused-ring molecule with benzotriazole core (FM1)-5.77-3.891.88

Data sourced from studies on benzotriazole-based polymers and fused-ring molecules. expresspolymlett.comchinesechemsoc.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various other properties of molecules. irjweb.com DFT studies on benzotriazole derivatives have been employed to understand their corrosion inhibition properties and to analyze their molecular structure. researchgate.net

For instance, DFT calculations have been used to study the adsorption and corrosion inhibition properties of benzotriazole derivatives on metal surfaces. researchgate.net These studies often calculate global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) to predict the interaction between the inhibitor molecule and the metal surface. While a specific DFT study focused solely on this compound is not available, the principles from studies on similar molecules can be applied to understand its potential interactions.

Theoretical studies on the degradation of benzotriazoles are crucial for understanding their environmental fate. The degradation of the parent compound, benzotriazole, has been investigated using advanced oxidation processes (AOPs). These studies propose degradation pathways that likely have relevance for this compound.

For example, the degradation of benzotriazole by sulfate (B86663) radical-based AOPs and UV-activated peracetic acid is theorized to proceed through several key steps. rsc.orgnih.govresearchgate.net These include:

Hydroxylation: The initial attack by hydroxyl radicals (•OH) leads to the formation of hydroxylated intermediates. researchgate.net

Triazole Ring Opening: Subsequent oxidation can lead to the cleavage of the triazole ring, a critical step in the mineralization of the compound. researchgate.net

Benzene (B151609) Ring Opening: Further oxidation can break open the benzene ring, leading to the formation of smaller organic acids and eventually complete mineralization to CO2, H2O, and inorganic ions. researchgate.net

In the case of sulfonated aromatics, desulfonation can be a primary degradation step. nih.gov For this compound, it is plausible that degradation pathways could involve either initial attack on the benzotriazole ring system or desulfonation, followed by the subsequent breakdown of the resulting intermediates. The specific pathway would likely depend on the reaction conditions and the nature of the reactive species involved.

Environmental Dynamics and Degradation Research of 1h Benzotriazole 4 Sulfonic Acid

Environmental Occurrence and Distribution as an Emerging Pollutant

1H-Benzotriazole-4-sulfonic acid, a sulfonated derivative of benzotriazole (B28993), is recognized as an emerging environmental pollutant. Its inclusion in this category stems from its widespread use in various industrial and commercial applications, coupled with its potential for environmental persistence. The sulfonic acid group enhances its water solubility, facilitating its transport in aquatic systems. chemimpex.com

While specific environmental concentration data for this compound is not extensively documented in readily available scientific literature, the prevalence of its parent compound, 1H-benzotriazole (BTz), and other derivatives like tolyltriazole (B104456) (TTz), is well-established. These related compounds are ubiquitously found in municipal wastewater, surface water, and groundwater, often as a result of their use as corrosion inhibitors in products such as dishwasher detergents and aircraft de-icing fluids. wright.edunih.gov For instance, studies have detected 1H-benzotriazole in airport stormwater at concentrations up to 467 mg/L. mdpi.com Given the high water solubility of this compound, its presence in similar environmental compartments is highly probable. chemimpex.com

The environmental occurrence of benzotriazoles is a concern due to their resistance to conventional wastewater treatment processes, leading to their discharge into receiving waters. mdpi.comresearchgate.net The development of sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), has enabled the detection of various benzotriazole derivatives in environmental matrices at trace levels. researchgate.netnih.gov However, dedicated monitoring studies are needed to quantify the environmental levels of this compound specifically.

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are promising technologies for the removal of persistent organic pollutants like benzotriazoles from water. These processes rely on the generation of highly reactive species, such as hydroxyl radicals, to break down complex organic molecules.

Photocatalysis, particularly using titanium dioxide (TiO2) as a photocatalyst, has been shown to be effective in degrading benzotriazole derivatives. While specific studies on this compound are limited, research on related compounds provides insights into potential degradation pathways.

Studies on 1H-benzotriazole (BTz) and tolyltriazole (TTz) have demonstrated that photocatalytic degradation can lead to the complete mineralization of these compounds. mdpi.com The degradation process involves the rapid transformation of the parent compounds, with observed maximum degradation rates presented in the table below. The photocatalytic process not only transforms the initial substrate but can also convert the organic nitrogen into nitrogen gas (N2). mdpi.com

Table 1: Maximum Photocatalytic Degradation Rates of Benzotriazole Derivatives

Compound Maximum Degradation Rate (mM min⁻¹)
1H-Benzotriazole (BTz) (3.88 ± 0.05) × 10⁻²
Tolyltriazole (TTz) (2.11 ± 0.09) × 10⁻²

Data sourced from a study on the photocatalytic transformations of 1H-benzotriazole and its derivatives. mdpi.com

Hydroxyl radicals (•OH) are powerful, non-selective oxidizing agents that play a key role in AOPs. The reaction of hydroxyl radicals with aromatic compounds typically involves an initial attack on the aromatic ring, leading to the formation of hydroxylated intermediates. nih.gov

While the specific mechanism for this compound is not detailed in the available literature, studies on the oxidation of other aromatic pollutants provide a general framework. The degradation of sulfamethoxazole, an antibiotic containing a sulfonamide group, by hydroxyl radicals has been shown to involve radical attack on specific sites of the molecule. nih.gov Similarly, the oxidation of benzyl (B1604629) alcohol by hydroxyl radicals leads to the dearomatization and fragmentation of the aromatic ring. nih.gov

It is anticipated that the hydroxyl radical-based oxidation of this compound would proceed via the following steps:

Hydroxyl Radical Attack: The hydroxyl radical attacks the benzotriazole ring, leading to the formation of hydroxylated intermediates.

Ring Opening: Subsequent attacks by hydroxyl radicals can lead to the cleavage of the aromatic and triazole rings.

Formation of Smaller Organic Acids: The breakdown of the rings would likely result in the formation of smaller, more biodegradable organic acids.

Mineralization: Ultimately, the organic carbon is converted to carbon dioxide, and the nitrogen and sulfur are converted to inorganic forms.

Biodegradation Studies and Environmental Persistence

The biodegradability of benzotriazoles is a critical factor in determining their environmental persistence. Generally, benzotriazoles are considered to be resistant to biodegradation, particularly under anaerobic conditions. nih.gov

Studies on a related compound, benzothiazole-2-sulfonate, have shown that it can be degraded by specific bacterial strains, such as Rhodococcus erythropolis. nih.gov This bacterium was capable of using benzothiazole-2-sulfonate as a sole source of carbon, nitrogen, and sulfur. During the degradation process, the sulfonate group was released as sulfite (B76179) and subsequently oxidized to sulfate (B86663). nih.gov

Research on the biodegradation of 1H-benzotriazole and methyl-benzotriazoles in activated sludge has shown that these compounds can be eliminated under aerobic conditions, although the degradation rates vary. nih.govnih.gov For instance, the biodegradation half-life of 1H-benzotriazole in activated sludge has been reported to be as short as 1.0 day. nih.gov However, some derivatives, like 4-methyl-1H-benzotriazole, are more persistent. nih.govnih.gov The persistence of these compounds is a concern as it can lead to their accumulation in the environment.

The high water solubility and resistance to biodegradation of many benzotriazoles contribute to their persistence and mobility in aquatic environments. wright.edu

Transformation Products and Fate of Organic Nitrogen in Degradation Processes

The degradation of this compound, whether through biotic or abiotic processes, is expected to generate a series of transformation products before complete mineralization.

In the biodegradation of 1H-benzotriazole, major transformation products identified include 4- and 5-hydroxy-1H-benzotriazole. nih.gov For 5-methyl-1H-benzotriazole, the corresponding carboxylic acid was a major product. nih.gov These transformation products have been detected in wastewater effluents, indicating their environmental relevance. nih.gov The biodegradation of benzothiazole-2-sulfonate proceeds through the formation of 2-hydroxybenzothiazole (B105590) as an intermediate. nih.gov

Photocatalytic degradation studies of 1H-benzotriazole have also identified hydroxylated and methylated derivatives as transformation products. researchgate.net The direct photolysis of benzotriazole can lead to the formation of aniline (B41778) and phenazine, which are not observed during photocatalysis. nih.gov

The fate of the organic nitrogen is a crucial aspect of the degradation process. In the photocatalytic degradation of 1H-benzotriazole and tolyltriazole, a portion of the organic nitrogen is converted to nitrogen gas (N2). mdpi.com During the biodegradation of benzothiazole-2-sulfonate, the nitrogen was released as ammonium. nih.gov The complete mineralization of the nitrogen contained within the triazole ring is a key objective of remediation technologies to prevent the formation of potentially harmful nitrogenous byproducts.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1H-Benzotriazole (BTz)
Tolyltriazole (TTz)
4-Methyl-1H-benzotriazole
5-Methyl-1H-benzotriazole
Aniline
Phenazine
Benzothiazole
Benzothiazole-2-sulfonate
2-Hydroxybenzothiazole
Sulfamethoxazole
Benzyl alcohol
4-Hydroxy-1H-benzotriazole
5-Hydroxy-1H-benzotriazole
1H-Benzotriazole-5-carboxylic acid
Titanium dioxide (TiO2)

Biological Activity Research and Structure Activity Relationships of 1h Benzotriazole 4 Sulfonic Acid and Its Derivatives

Antimicrobial Activity Investigations

Derivatives of 1H-Benzotriazole have been a focal point of antimicrobial research since the late 1980s. nih.gov The core benzotriazole (B28993) structure is recognized for its potential to interfere with microbial processes, and the addition of a sulfonic acid group can enhance solubility and reactivity, potentially influencing its biological effects.

Antibacterial Studies

The antibacterial potential of benzotriazole derivatives has been extensively studied. nih.gov Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. gsconlinepress.com The mechanism of action for some benzotriazole derivatives is believed to involve the disruption of the bacterial cell membrane, leading to leakage of cellular contents and ultimately, cell death. gsconlinepress.comresearchgate.net

Various synthetic modifications to the benzotriazole scaffold have been explored to enhance antibacterial efficacy. For instance, N-acyl-1H-benzotriazole derivatives have demonstrated bactericidal activity. nih.gov Similarly, the introduction of different substituents has yielded compounds with notable antibacterial profiles. One study reported on 1H-Benzotriazol-1-yl(2-hydroxy-5-[(E)phenyldiazenyl]phenyl)methanone derivatives that exhibited good to moderate antibacterial activity. nih.gov Another series of compounds, [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives, were synthesized and showed effective antimicrobial activities against bacteria such as S. aureus, B. subtilis, and E. coli. researchgate.net

The following table summarizes the antibacterial activity of selected benzotriazole derivatives:

Derivative TypeTarget BacteriaActivity LevelReference
N-acyl-1H-benzotriazolesGeneralBactericidal nih.gov
1H-Benzotriazol-1-yl(2-hydroxy-5-[(E)phenyldiazenyl]phenyl)methanonesGeneralGood to Moderate nih.gov
[(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivativesS. aureus, B. subtilis, E. coliEffective researchgate.net
Imidazole/benzotriazole substituted piperidin-4-one derivativesBacillus subtilisActive (MIC = 6.25 µg/ml for one derivative) nih.gov

It is important to note that the simple benzotriazole nucleus itself has been shown to possess antibacterial activity. nih.gov

Antifungal Studies

The antifungal properties of benzotriazole derivatives have also been a significant area of investigation. gsconlinepress.com These compounds have shown promise against a range of fungal pathogens, including various Candida and Aspergillus species. gsconlinepress.comnih.gov

Several studies have highlighted the potential of specific benzotriazole derivatives as antifungal agents. For example, certain 1H-1,2,3-benzotriazole derivatives have demonstrated notable activity against Candida species. gsconlinepress.com In another study, 5,6-disubstituted benzotriazole derivatives, particularly those with small hydrophobic groups like chloro and methyl, were effective against both Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MICs) ranging from 1.6 to 25 µg/ml. nih.gov However, some research has indicated that certain benzotriazole derivatives may not be active against all Candida species but show efficacy against dermatophytes like Microsporum canis. nih.gov

The table below outlines the antifungal activity of some benzotriazole derivatives:

Derivative TypeTarget FungiActivity LevelReference
1H-1,2,3-benzotriazole derivativesCandida speciesNotable gsconlinepress.com
5,6-disubstituted benzotriazoles (with -Cl, -CH₃)Candida albicans, Aspergillus nigerPotent (MICs 1.6-25 µg/ml) nih.gov
General benzotriazole derivativesMicrosporum canisActive nih.gov

Interestingly, a comparative study suggested that benzimidazole (B57391) derivatives might exhibit more potent antifungal activity than their benzotriazole counterparts. nih.gov

Antiviral and Antiparasitic Research

The versatility of the benzotriazole scaffold extends to antiviral and antiparasitic applications. nih.govresearchgate.net A library of 64 benzotriazole derivatives was screened for antiviral activity, with 26 showing activity against one or more viruses. nih.gov Coxsackie Virus B5 (CVB-5), Respiratory Syncytial Virus (RSV), and Bovine Viral Diarrhea Virus (BVDV) were among the more susceptible viruses. nih.gov Specifically, 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids demonstrated potent and selective inhibition of CVB-5. nih.gov Another study identified several benzo[d] gsconlinepress.comnih.govtriazol-1(2)-yl derivatives with selective antiviral activity against CVB5, with EC50 values in the micromolar range. nih.gov

In the realm of antiparasitic research, N-benzenesulfonyl-benzotriazole has shown dose-dependent growth inhibition against Trypanosoma cruzi, the parasite responsible for Chagas disease.

Other Areas of Investigational Biological Activity for Derivatives (e.g., anticancer properties)

Beyond their antimicrobial effects, benzotriazole derivatives have been investigated for other significant biological activities, most notably anticancer properties. gsconlinepress.com Studies have indicated that these derivatives can inhibit protein kinases, which are crucial enzymes in the signaling pathways that control cancer cell proliferation. gsconlinepress.com Benzotriazole-based kinase inhibitors have shown potential in the treatment of various cancers, including breast, lung, and prostate cancer. gsconlinepress.com These compounds can exhibit selective toxicity towards cancer cells, making them attractive candidates for further drug development. gsconlinepress.com

Structure-Activity Relationship (SAR) Studies for Biological Profiles

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective compounds. nih.gov For benzotriazole derivatives, SAR studies have provided valuable insights into their antimicrobial and other biological profiles. nih.gov

For instance, in the context of antibacterial activity, the introduction of a bulky isopropyl group at the C-3 position of a piperidine (B6355638) ring in imidazole/benzotriazole substituted piperidin-4-one derivatives was found to increase activity against Bacillus subtilis. nih.gov In antifungal studies, the presence of small hydrophobic groups like chloro (-Cl) or methyl (-CH₃) on the benzotriazole ring led to compounds effective against both Candida and Aspergillus species. nih.gov Conversely, replacing the benzotriazole ring with a more polar triazolopyridine resulted in less potent antifungal analogues. nih.gov

Regarding antiviral activity against CVB5, a notable SAR was observed when comparing two derivatives. Both shared a 4-F benzotriazole intermediate, but one with a trimethoxy-phenyl amide moiety was active against RSV, while a simpler pivalamide (B147659) derivative inhibited CVB5 replication. nih.gov Furthermore, for C-4'-aminobenzyl derivatives, aliphatic-urea compounds showed moderate anti-CVB5 activity, whereas the corresponding aliphatic amides were inactive. nih.gov

These SAR studies underscore the importance of the type and position of substituents on the benzotriazole ring in determining the specific biological activity and potency of the resulting derivatives. nih.gov

Analytical Methodologies for the Characterization and Detection of 1h Benzotriazole 4 Sulfonic Acid

Spectroscopic Techniques for Structural Characterization (e.g., FT-IR, NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of 1H-Benzotriazole-4-sulfonic acid. These techniques provide detailed information about the compound's molecular structure, functional groups, and atomic connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the spectrum is expected to show characteristic absorption bands corresponding to the benzotriazole (B28993) ring and the sulfonic acid group. While a specific, publicly available FTIR spectrum for this compound is not readily found, the characteristic vibrations can be inferred. The spectrum of the parent compound, 1H-Benzotriazole, shows notable peaks for N-H stretching and bending, as well as C-H bending of the aromatic ring. nih.gov For the sulfonic acid derivative, additional strong absorption bands would be anticipated for the S=O and S-O stretching vibrations of the sulfonic acid group (-SO₃H).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR is used to identify the chemical environment of the protons.

¹H NMR: The aromatic protons of this compound typically appear in the chemical shift range of δ 7.5–8.5 ppm. The exact shifts and coupling patterns depend on the substitution pattern of the sulfonic acid group on the benzene (B151609) ring. For comparison, the aromatic protons of the parent 1H-Benzotriazole resonate at approximately δ 7.4-7.9 ppm. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Electrospray Ionization-Mass Spectrometry (ESI-MS): This soft ionization technique is well-suited for polar molecules like this compound. In ESI-MS, the compound can be detected as a molecular ion. For instance, in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. If analyzed as a salt, such as the sodium salt, an ion like [M-Na]⁻ at an m/z of 218 could be confirmed. The exact mass of the parent compound, 1H-Benzotriazole, is 119.0483. massbank.eu

Spectroscopic Technique Anticipated Observations for this compound
FT-IR Characteristic peaks for N-H, C-H aromatic, S=O, and S-O stretching and bending vibrations.
¹H NMR Aromatic protons resonating in the δ 7.5–8.5 ppm range.
Mass Spectrometry (ESI-MS) Detection of molecular ions such as [M-H]⁻ or salt adducts like [M-Na]⁻ at m/z 218.

Chromatographic Separation and Detection Methods (e.g., Liquid Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful and widely used technique for the analysis of benzotriazoles in environmental and industrial samples. merckmillipore.comnih.gov The high polarity and water solubility of this compound make it amenable to analysis by reversed-phase liquid chromatography coupled with mass spectrometry.

A typical LC-MS method would involve:

Separation: A reverse-phase C18 column is often used for the separation of benzotriazole derivatives. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid to improve peak shape and ionization efficiency. massbank.eumassbank.eu

Detection: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides high selectivity and sensitivity for detection. nih.gov This allows for the quantification of the compound even at low concentrations in complex matrices like wastewater. nih.gov The limits of quantification for benzotriazoles in aqueous samples can be in the low ng/mL range. nih.gov

LC-MS Parameter Typical Conditions for Benzotriazole Analysis
Column Reverse-phase C18. massbank.eu
Mobile Phase Acetonitrile/water or Methanol/water gradient, often with formic acid. massbank.eumassbank.eu
Ionization Electrospray Ionization (ESI), positive or negative mode. massbank.eumassbank.eu
Detection Tandem Mass Spectrometry (MS/MS) for high selectivity and sensitivity. nih.gov

Role as a Reagent in Analytical Chemistry for Specific Analyte Detection

Beyond its own analysis, this compound serves as a valuable reagent in the field of analytical chemistry. chemimpex.com

Its primary role in this context is in the detection of metal ions. chemimpex.com The benzotriazole moiety can form stable complexes with various metals. The sulfonic acid group enhances its water solubility, making it a suitable reagent for use in aqueous solutions. chemimpex.com For example, it is used as a reactant to synthesize copper benzotriazolesulfonate phenanthroline supramolecular complexes. sigmaaldrich.com These types of complexes can have applications in sensing and photocatalysis. hmdb.ca

Furthermore, its function as a corrosion inhibitor is linked to its ability to form a protective film on metal surfaces, a process that can be studied and monitored using various analytical techniques to understand the inhibition mechanism and efficiency. sigmaaldrich.com

Future Research Directions and Emerging Areas for 1h Benzotriazole 4 Sulfonic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 1H-Benzotriazole-4-sulfonic acid often involves direct sulfonation using potent agents like sulfuric acid, where reaction conditions such as temperature are critical for achieving the desired isomer. Future research is increasingly focused on developing greener, more efficient, and sustainable synthetic methodologies.

Key areas for future development include:

Microwave-Assisted Synthesis : This technique offers rapid heating, shorter reaction times, and often leads to higher yields compared to conventional methods. researchgate.net Exploring microwave-assisted sulfonation could provide a more energy-efficient route.

Ultrasonic Sonication : Sonication uses cavitation to create localized high-temperature and high-pressure zones, which can enhance reaction rates. scirp.org Applying this method to the sulfonation of benzotriazole (B28993) may lead to improved yields and milder reaction conditions. scirp.org

Solvent-Free Reactions : Developing solvent-free techniques for the synthesis and N-alkylation of benzotriazole derivatives is a key goal of green chemistry, reducing waste and environmental impact. researchgate.netgsconlinepress.com

Novel Sulfonating Agents : Research into alternative sulfonating agents that are less corrosive and easier to handle than traditional reagents is crucial for developing more environmentally benign processes.

Table 1: Comparison of Synthetic Approaches for Benzotriazole Derivatives

Feature Conventional Methods Emerging Sustainable Methods
Energy Source Thermal heating (oil baths, heating mantles) Microwaves, Ultrasonic irradiation
Reaction Time Often several hours to days Minutes to a few hours
Solvent Use Typically requires organic solvents Aims for solvent-free conditions or use of green solvents (e.g., water)
Yields Variable, can be moderate to good Often high to excellent yields are reported researchgate.net

| Environmental Impact | Higher energy consumption and solvent waste | Reduced energy use, minimal waste, aligns with green chemistry principles gsconlinepress.com |

Expanding the Scope in Smart Materials and Nanotechnology

A significant area of application for this compound is as a corrosion inhibitor, particularly for copper and its alloys. Future research is focused on integrating this compound into advanced "smart" materials, especially self-healing coatings. This involves loading the inhibitor into nanocontainers that can release their payload in response to an environmental trigger, such as a change in pH or mechanical damage.

Current and future research directions include:

Stimuli-Responsive Nanocontainers : this compound has been successfully incorporated into nanocontainers made from materials like cerium molybdate (B1676688) or titanium dioxide. sigmaaldrich.comsigmaaldrich.com Future work will focus on fine-tuning the release mechanisms of these nanocontainers, making them responsive to specific stimuli like pH shifts that occur at the onset of corrosion.

Enhanced Polymer Systems : Integrating these nanocontainers into polymer coatings can significantly improve the protective properties and lifespan of the materials. The high water solubility of this compound can be advantageous for creating stable dispersions within certain polymer matrices. chemimpex.com

Multifunctional Materials : Beyond corrosion inhibition, its UV-stabilizing properties can be exploited. chemimpex.com Future smart materials could combine self-healing corrosion protection with enhanced UV resistance, creating durable coatings for aerospace and automotive applications. chemimpex.com

Table 2: Applications in Smart Materials and Nanotechnology

Application Area Current Status Future Research Focus
Self-Healing Coatings Used as a corrosion inhibitor loaded into nanocontainers sigmaaldrich.comsigmaaldrich.com Development of targeted, stimuli-responsive release systems (e.g., pH, mechanical stress).
UV-Resistant Polymers Known to act as a photostabilizer in plastics and coatings chemimpex.com Creation of dual-function materials combining UV stabilization with self-healing properties.

| Functional Nanoparticles | Precursor for synthesizing supramolecular complexes sigmaaldrich.comsigmaaldrich.com | Exploration of novel nanomaterials with unique optical or electronic properties. |

Deeper Mechanistic Insights through Advanced In Situ Spectroscopic Techniques

While the efficacy of benzotriazoles as corrosion inhibitors is well-established, a deeper, real-time understanding of the molecular mechanisms is a key research frontier. Advanced in situ spectroscopic techniques can provide unprecedented insight into how this compound interacts with metal surfaces and inhibits corrosion as it happens.

Future research should leverage techniques such as:

Reflection Infra-Red Spectroscopy : This method can study the formation of protective films on metal surfaces under various conditions, revealing the nature of the chemical bonds between the inhibitor and the metal. reading.ac.uk

X-ray Photoelectron Spectroscopy (XPS) : XPS is a powerful surface-sensitive technique that can determine the chemical state of elements in the adsorbed inhibitor layer, confirming details like deprotonation upon binding to a surface. reading.ac.uk

UV-Vis Spectroscopy : Fiber optic-based UV-Vis spectroscopy can be used for real-time, in situ monitoring of benzotriazole concentrations in process streams, allowing for dynamic studies of its consumption or degradation. process-insights.com

Computational Modeling : Combining experimental spectroscopic data with theoretical methods like Density Functional Theory (DFT) can provide a complete atomistic picture of how the molecule adsorbs onto surfaces and the role the sulfonic acid group plays in this interaction. reading.ac.uk

Innovations in Environmental Remediation and Green Chemistry Applications

Benzotriazoles are recognized as emerging environmental pollutants due to their widespread use and persistence in aquatic environments. rsc.orgnih.gov This has spurred research into effective methods for their removal and degradation.

Advanced Oxidation Processes (AOPs) : AOPs, which generate highly reactive hydroxyl radicals, are a promising technology for breaking down persistent organic pollutants like benzotriazoles. nih.gov Photocatalysis using materials like titanium dioxide (TiO₂) has been shown to be effective in mineralizing benzotriazole and its derivatives. mdpi.com Future work will focus on optimizing these processes for this compound and assessing the toxicity of any transformation products. nih.gov

Compound-Specific Isotope Analysis (CSIA) : CSIA is a sophisticated tool that can be used to track the sources and transformation pathways of contaminants in the environment. nih.gov Applying this method to this compound could help identify pollution sources and monitor the effectiveness of remediation efforts. nih.gov

Green Chemistry Reagents : The unique properties of this compound, such as its Brønsted acidity and high water solubility, could be harnessed in green chemistry applications. For instance, it could be explored as a water-soluble acid catalyst or as a precursor for reagents used in aqueous-phase organic synthesis, reducing the reliance on volatile organic solvents.

Exploration of New Biological Targets and Therapeutic Potential (for derivatives)

Benzotriazole and its derivatives are a cornerstone in medicinal chemistry, serving as a versatile scaffold for developing drugs with a wide range of pharmacological activities. researchgate.netgsconlinepress.com Derivatives have shown potential as antibacterial, antifungal, antiviral, anti-inflammatory, and analgesic agents. researchgate.netgsconlinepress.comnih.gov

Future research should focus on using this compound as a unique starting material for novel therapeutic agents:

Synthesis of Water-Soluble Derivatives : The sulfonic acid group provides a handle for creating new families of derivatives with enhanced water solubility, which can be a desirable property for drug candidates. The sulfonic acid can be converted into a more reactive sulfonyl chloride, which can then be reacted with various amines or alcohols to produce a library of sulfonamides and sulfonate esters.

Targeting New Biological Pathways : By strategically modifying the benzotriazole core, new derivatives can be designed to interact with specific biological targets. For example, some benzotriazole derivatives have shown promise as inhibitors of protein kinases involved in cancer cell proliferation. gsconlinepress.com

Combating Antimicrobial Resistance : New benzotriazole derivatives functionalized with different groups have been shown to disrupt bacterial cell membranes and are promising candidates in the fight against antibiotic-resistant pathogens. gsconlinepress.com The development of new sulfonamide derivatives from this compound could yield novel antimicrobial agents.

Table 3: Known Pharmacological Activities of Benzotriazole Scaffolds and Future Potential

Pharmacological Activity Known Examples in Benzotriazole Derivatives Potential for Derivatives of this compound
Antimicrobial Activity against Gram-positive and Gram-negative bacteria, including resistant strains gsconlinepress.com Synthesis of novel sulfonamides to target bacterial cell wall or membrane integrity.
Antifungal Potent activity against Candida albicans and Aspergillus niger gsconlinepress.comnih.gov Development of water-soluble antifungal agents for improved formulation.
Antiviral Inhibition of viral enzymes like RNA polymerase researchgate.net Design of new derivatives targeting viral replication mechanisms.
Anti-inflammatory Activity comparable to common anti-inflammatory drugs gsconlinepress.com Exploration of sulfonamide derivatives as novel anti-inflammatory agents.
Analgesic Some derivatives show analgesic effects surpassing standard drugs gsconlinepress.comnih.gov Investigation of structure-activity relationships for pain pathway targets.

| Anticancer | Inhibition of protein kinases and tubulin polymerization gsconlinepress.comnih.gov | Creation of targeted kinase inhibitors with improved solubility and bioavailability. |

Q & A

Q. What are the optimal synthetic routes for 1H-Benzotriazole-4-sulfonic acid, and how do reaction parameters influence yield?

The synthesis of this compound derivatives typically involves sulfonation and diazotization reactions. Key steps include:

  • Sulfonation : Introducing sulfonic acid groups via electrophilic substitution, often using sulfuric acid or chlorosulfonic acid under controlled temperatures (80–120°C) .
  • Azo coupling : Diazotization of aromatic amines followed by coupling with pyrazole or benzene derivatives at pH 4–6 to form azo linkages .
  • Purification : Recrystallization or column chromatography to isolate the disodium salt form, enhancing solubility .
    Critical parameters : Temperature (exothermic sulfonation requires cooling), pH (prevents side reactions), and stoichiometry (excess sulfonating agents improve yield). Yield optimization requires balancing these factors, with typical yields ranging from 60–85% .

Q. How do structural features of this compound influence its solubility and stability in aqueous systems?

The sulfonate (-SO₃⁻) groups confer high water solubility via ionic interactions, while the benzotriazole moiety enhances stability through π-π stacking and hydrogen bonding . Key factors include:

  • pH-dependent solubility : Protonation/deprotonation of sulfonate groups alters solubility; stability peaks at neutral pH (6–8) .
  • Thermal stability : Decomposition occurs above 250°C, with differential scanning calorimetry (DSC) showing endothermic peaks correlating with sulfonate group degradation .
  • Salt form : Disodium salts (e.g., in ) improve solubility and shelf-life compared to free acids .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • UV-Vis spectroscopy : Azo groups absorb at 450–550 nm, while benzotriazole shows peaks at 260–300 nm .
  • NMR : ¹H NMR reveals aromatic protons (δ 7.5–8.5 ppm) and sulfonate groups (δ 3.5–4.5 ppm for sodium counterions) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve impurities; ESI-MS confirms molecular ions (e.g., [M–Na]⁻ at m/z 218) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or DNA)?

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify reactive sites (e.g., sulfonate groups as nucleophiles) .
  • Molecular docking (AutoDock/Vina) : Simulates binding to proteins (e.g., human serum albumin) with binding energies ≤ -8 kcal/mol, suggesting strong interactions .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
    Validation : Correlate computational results with experimental data (e.g., fluorescence quenching assays) to refine models .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting spectroscopic or reactivity results)?

  • Multivariate analysis : Use PCA (Principal Component Analysis) to identify outliers in datasets (e.g., FTIR peaks misassigned to sulfonate vs. azo groups) .
  • Cross-validation : Compare HPLC retention times with NMR integration ratios to confirm purity .
  • Reaction monitoring : In situ FTIR tracks intermediate formation during synthesis, resolving discrepancies in proposed mechanisms .

Q. How does this compound interact with environmental matrices, and what are its degradation pathways?

  • Photodegradation : UV irradiation (254 nm) cleaves azo bonds, producing sulfophenyl intermediates detected via LC-QTOF .
  • Biodegradation : Soil microbiota (e.g., Pseudomonas spp.) metabolize benzotriazole rings, with half-lives of 7–14 days under aerobic conditions .
  • Adsorption studies : Batch experiments with activated carbon show Langmuir isotherm behavior (qₘₐₓ = 120 mg/g), indicating high affinity for organic matter .

Q. What advanced techniques optimize the catalytic applications of this compound in organic synthesis?

  • Acid catalysis : The sulfonic acid group acts as a Brønsted acid in esterification (e.g., acetic acid + ethanol → ethyl acetate, 90% yield at 80°C) .
  • Heterogeneous systems : Immobilize on silica gel via sulfonate-silanol interactions; reuse for 5 cycles with <10% activity loss .
  • In situ Raman spectroscopy : Monitors reaction progress by tracking C-N stretching modes (1140 cm⁻¹) in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.